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Compound of Interest

Compound Name: (7R,8S)-7,8-diaminononanoic acid

Cat. No.: B1216689 Get Quote

An HPLC-MS/MS method for the sensitive and specific quantification of (7R,8S)-7,8-
diaminononanoic acid (DAPA) is crucial for researchers in drug development, particularly

those targeting the biotin biosynthesis pathway in pathogens like Mycobacterium tuberculosis.

As an essential intermediate in this pathway, which is absent in humans, DAPA represents a

key analyte for monitoring the efficacy of potential inhibitors of biotin synthesis. This application

note provides a detailed protocol for the analysis of DAPA in a biological matrix, employing a

derivatization strategy to enhance chromatographic retention and mass spectrometric

detection.

Introduction
(7R,8S)-7,8-diaminononanoic acid, also known as 7,8-diaminopelargonic acid (DAPA), is a

key intermediate in the biosynthesis of biotin. The enzyme 7,8-diaminopelargonic acid

aminotransferase (DAPA AT), which synthesizes DAPA, is a potential drug target in organisms

like Mycobacterium tuberculosis. The development of a robust analytical method to quantify

DAPA is essential for studying the kinetics of this enzyme and for screening potential inhibitors.

This application note describes a sensitive and specific HPLC-MS/MS method for the

quantification of DAPA in a bacterial cell lysate matrix. The method utilizes pre-column

derivatization with 3-nitrophenylhydrazine (3-NPH) to target the carboxylic acid group, followed

by reversed-phase HPLC separation and detection by tandem mass spectrometry. This

derivatization improves the chromatographic behavior of the polar DAPA molecule and

increases ionization efficiency.
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Experimental Protocols
Sample Preparation

Bacterial Cell Lysis:

Harvest bacterial cells (e.g., E. coli or M. tuberculosis) by centrifugation at 5,000 x g for 10

minutes at 4°C.

Resuspend the cell pellet in 1 mL of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5).

Lyse the cells by sonication or bead beating.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Collect the supernatant for further processing.

Protein Precipitation and Extraction:

To 100 µL of the cell lysate supernatant, add 200 µL of ice-cold acetonitrile to precipitate

proteins.

Vortex for 30 seconds and incubate at -20°C for 20 minutes.

Centrifuge at 14,000 x g for 10 minutes at 4°C.

Transfer the supernatant to a new microcentrifuge tube and dry it under a stream of

nitrogen gas.

Derivatization Protocol
Reconstitute the dried extract in 40 µL of a 50:50 (v/v) acetonitrile/water mixture.

Add 20 µL of 200 mM 3-nitrophenylhydrazine (3-NPH) in 50:50 (v/v) acetonitrile/water.

Add 20 µL of 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

solution containing 6% pyridine in 50:50 (v/v) acetonitrile/water.[1]

Vortex the mixture and incubate at 40°C for 30 minutes.[1]
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After incubation, dilute the reaction mixture to 1 mL with 50:50 (v/v) acetonitrile/water.

Centrifuge at 14,350 x g for 10 minutes prior to injection into the HPLC-MS/MS system.[1]

HPLC-MS/MS Analysis
HPLC Conditions:

Parameter Value

System UHPLC system

Column C18 RRHD column (100 x 2.1 mm, 1.8 µm)[1]

Mobile Phase A Water with 0.1% Formic Acid[1]

Mobile Phase B Acetonitrile with 0.1% Formic Acid[1]

Flow Rate 0.4 mL/min[1]

Column Temperature 40°C[1]

Injection Volume 1 µL[1]

Gradient
0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min:

95% B; 12.1-15 min: 5% B

MS/MS Conditions:

Parameter Value

Mass Spectrometer Triple Quadrupole Mass Spectrometer

Ion Source Electrospray Ionization (ESI)

Polarity Positive

Ion Source Temp. 150°C

Nebulizer Gas Temp. 500°C

Capillary Voltage 2.5 kV

Acquisition Mode Multiple Reaction Monitoring (MRM)
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Data Presentation
The following table summarizes the expected quantitative parameters for the HPLC-MS/MS

analysis of 3-NPH derivatized DAPA. These values are representative and may vary based on

the specific instrumentation used.

Analyte
Retention
Time
(min)

Precursor
Ion (m/z)

Product
Ion (m/z)

LOD (nM) LOQ (nM)
Linearity
Range
(nM)

DAPA-3-

NPH
~5.8 325.2 137.1 5 15 15 - 5000

Internal

Standard
~6.2

(Specific to

IS)

(Specific to

IS)
- - -
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Sample Preparation
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Click to download full resolution via product page

Caption: Experimental workflow for the HPLC-MS/MS analysis of DAPA.
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Conclusion
The described HPLC-MS/MS method provides a robust and sensitive approach for the

quantification of (7R,8S)-7,8-diaminononanoic acid in bacterial lysates. The use of 3-NPH

derivatization enhances the analytical performance, allowing for reliable detection at low

concentrations. This method is well-suited for applications in drug discovery and development,

particularly for the evaluation of inhibitors targeting the biotin biosynthesis pathway. The

detailed protocol and expected performance characteristics serve as a valuable resource for

researchers in this field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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